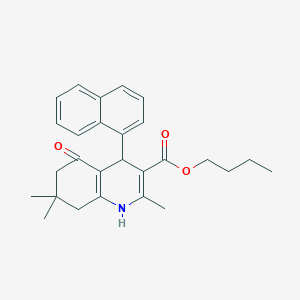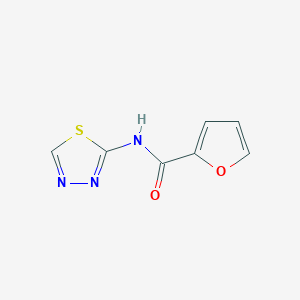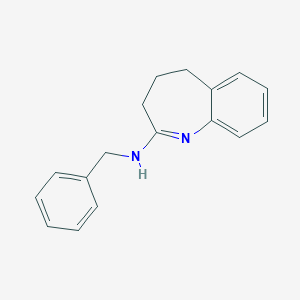![molecular formula C18H12BrN3OS2 B494494 3-amino-n-(2-bromophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494494.png)
3-amino-n-(2-bromophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-n-(2-bromophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that features a unique structure combining a thieno[2,3-b]pyridine core with thiophene and bromophenyl substituents
Méthodes De Préparation
The synthesis of 3-amino-n-(2-bromophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thieno[2,3-b]pyridine core: This can be achieved through cyclization reactions involving thiophene derivatives and pyridine precursors.
Introduction of the bromophenyl group: This step often involves bromination reactions using reagents such as bromine or N-bromosuccinimide.
Amination and carboxamide formation: The final steps involve introducing the amino group and forming the carboxamide functionality through reactions with appropriate amines and carboxylic acid derivatives.
Analyse Des Réactions Chimiques
3-amino-n-(2-bromophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Applications De Recherche Scientifique
3-amino-n-(2-bromophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells.
Medicinal Chemistry: Due to its potential biological activity, the compound is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound’s ability to form stable, conjugated systems makes it useful in the development of advanced materials for various applications.
Mécanisme D'action
The mechanism of action of 3-amino-n-(2-bromophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide involves interactions with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
3-amino-n-(2-bromophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide can be compared with similar compounds such as:
Thieno[3,2-b]thiophene derivatives: These compounds share a similar core structure and are used in organic electronics and materials science.
Pyrazolyl-thiophene derivatives: These compounds have similar biological activities and are investigated for their anticancer and antimicrobial properties.
BODIPY derivatives: These compounds are known for their photophysical properties and are used in imaging and photodynamic therapy.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Propriétés
Formule moléculaire |
C18H12BrN3OS2 |
|---|---|
Poids moléculaire |
430.3g/mol |
Nom IUPAC |
3-amino-N-(2-bromophenyl)-6-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C18H12BrN3OS2/c19-11-4-1-2-5-12(11)21-17(23)16-15(20)10-7-8-13(22-18(10)25-16)14-6-3-9-24-14/h1-9H,20H2,(H,21,23) |
Clé InChI |
GQMNJPMWZOOXCC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CS4)N)Br |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CS4)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,6-Bis({2-nitro-4-methylphenyl}amino)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B494417.png)
![5-[(3-chloro-4-methoxyanilino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B494418.png)
![5-N-[(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylideneamino]-6-N-cyclohexyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B494421.png)
![14-Oxa-2,9,11,13,15,17-hexazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),3,5,7,10,12,15-heptaene](/img/structure/B494423.png)
![4-Amino-6-[(1,1-dimethylethyl)amino]-5-nitropyrimidine](/img/structure/B494425.png)
![N'-{[5-methyl-2-(methylsulfanyl)-3-thienyl]methylene}isonicotinohydrazide](/img/structure/B494426.png)

![ethyl 4-acetyl-6-bromo-2-methyl-4H-thieno[2,3-b][1,4]benzothiazine-3-carboxylate](/img/structure/B494429.png)



![5-[(4-bromothien-2-yl)methylene]-1-phenyl-3-propyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B494436.png)
